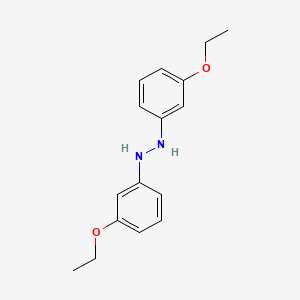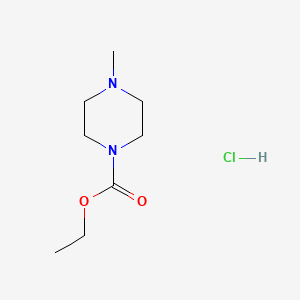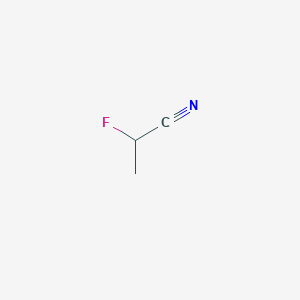![molecular formula C10H16Cl3NS2 B14745349 [(Z)-5,5,5-trichloropent-2-enyl] N,N-diethylcarbamodithioate CAS No. 4950-34-9](/img/structure/B14745349.png)
[(Z)-5,5,5-trichloropent-2-enyl] N,N-diethylcarbamodithioate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[(Z)-5,5,5-trichloropent-2-enyl] N,N-diethylcarbamodithioate is an organosulfur compound with the molecular formula C₁₀H₁₆Cl₃NS₂ and a molecular weight of 320.735 g/mol . This compound is known for its unique chemical structure, which includes a trichlorinated pentenyl group and a diethylcarbamodithioate moiety. It is used in various scientific and industrial applications due to its distinctive properties.
准备方法
Synthetic Routes and Reaction Conditions
[(Z)-5,5,5-trichloropent-2-enyl] N,N-diethylcarbamodithioate can be synthesized through the reaction of carbon disulfide with diethylamine in the presence of sodium hydroxide. The reaction proceeds as follows :
CS2+HN(C2H5)2+NaOH→NaS2CN(C2H5)2+H2O
This reaction produces sodium diethylcarbamodithioate, which can then be reacted with 5,5,5-trichloropent-2-enyl chloride to yield this compound.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the same reaction conditions as described above. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and reactant concentrations.
化学反应分析
Types of Reactions
[(Z)-5,5,5-trichloropent-2-enyl] N,N-diethylcarbamodithioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form disulfides.
Reduction: Reduction reactions can break the disulfide bonds.
Substitution: The trichloropent-2-enyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include iodine and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Nucleophiles like thiols and amines are commonly used in substitution reactions.
Major Products Formed
Oxidation: Disulfides and other sulfur-containing compounds.
Reduction: Thiols and other reduced sulfur compounds.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
[(Z)-5,5,5-trichloropent-2-enyl] N,N-diethylcarbamodithioate has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Studied for its potential use in drug development, particularly for its ability to chelate metal ions.
Industry: Utilized in the production of pesticides and as a vulcanization accelerator in rubber manufacturing.
作用机制
The mechanism of action of [(Z)-5,5,5-trichloropent-2-enyl] N,N-diethylcarbamodithioate involves its ability to chelate metal ions, forming stable complexes. This chelation disrupts metal-dependent biological processes, leading to antimicrobial and antifungal effects. The compound can also inhibit enzymes by binding to their active sites, thereby blocking their activity .
相似化合物的比较
Similar Compounds
Sodium diethylcarbamodithioate: Similar in structure but lacks the trichloropent-2-enyl group.
Silver diethylcarbamodithioate: Contains a silver ion instead of the trichloropent-2-enyl group.
Methyl-N,N-diethylcarbamodithioate: Similar but with a methyl group instead of the trichloropent-2-enyl group.
Uniqueness
[(Z)-5,5,5-trichloropent-2-enyl] N,N-diethylcarbamodithioate is unique due to its trichloropent-2-enyl group, which imparts distinct chemical and biological properties. This structural feature enhances its ability to undergo specific chemical reactions and interact with biological targets, making it valuable in various applications.
属性
CAS 编号 |
4950-34-9 |
|---|---|
分子式 |
C10H16Cl3NS2 |
分子量 |
320.7 g/mol |
IUPAC 名称 |
[(Z)-5,5,5-trichloropent-2-enyl] N,N-diethylcarbamodithioate |
InChI |
InChI=1S/C10H16Cl3NS2/c1-3-14(4-2)9(15)16-8-6-5-7-10(11,12)13/h5-6H,3-4,7-8H2,1-2H3/b6-5- |
InChI 键 |
XPUHWBLVEZBGOF-WAYWQWQTSA-N |
手性 SMILES |
CCN(CC)C(=S)SC/C=C\CC(Cl)(Cl)Cl |
规范 SMILES |
CCN(CC)C(=S)SCC=CCC(Cl)(Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[[(2E)-3,7-Dimethylocta-2,6-dienylidene]amino]-3-nitro-benzamide](/img/structure/B14745269.png)
![Tert-butyl N-[1-[(2,6-dimethylphenyl)carbamoyl]-2-phenylmethoxy-ethyl]carbamate](/img/structure/B14745272.png)




![Pyrazino[2,3-c]pyridazine](/img/structure/B14745281.png)
![N-[(2-phenyl-3H-indol-3-yl)methylideneamino]aniline](/img/structure/B14745287.png)
![Diethyl [(diethylamino)ethynyl]phosphonate](/img/structure/B14745296.png)



![2-[(2-Methylpropyl)amino]-1,3,2lambda~5~-dioxaphosphinan-2-one](/img/structure/B14745312.png)

